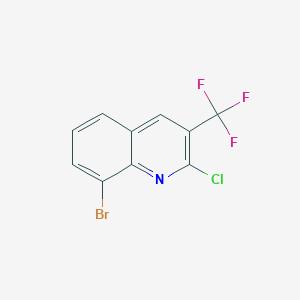

8-Bromo-2-chloro-3-(trifluoromethyl)quinoline

Vue d'ensemble

Description

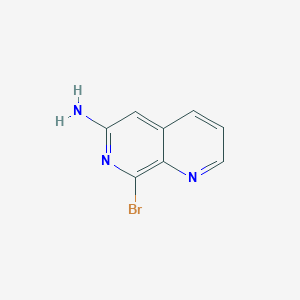

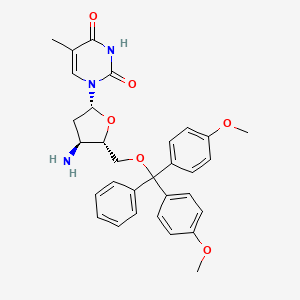

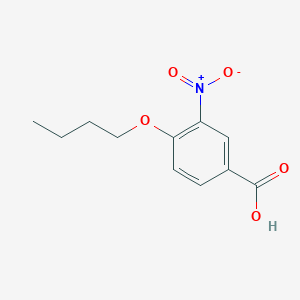

The molecule 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and material science. Quinoline derivatives are known for their diverse biological activities and their use as building blocks in organic synthesis. The presence of bromo, chloro, and trifluoromethyl groups on the quinoline core can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related quinoline derivatives has been demonstrated in the literature. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized from 8-bromoquinoline, indicating that bromoquinolines can serve as precursors for further functionalization . Additionally, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, which share the trifluoromethyl moiety with the molecule of interest, were synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the versatility of trifluoromethylated heterocycles as synthetic intermediates .

Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline would be characterized by the presence of electron-withdrawing groups such as bromo, chloro, and trifluoromethyl. These groups can affect the electron density distribution within the molecule, potentially enhancing its reactivity. The ambiphilic nature of related compounds, such as 8-(dimesitylboryl)quinoline, suggests that the molecule may also exhibit unique reactivity patterns due to the interplay between electron-donating and electron-withdrawing substituents .

Chemical Reactions Analysis

The reactivity of halogenated quinolines is often exploited in various chemical transformations. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . This indicates that 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline could also participate in similar reactions, potentially leading to the formation of metal complexes or undergoing nucleophilic substitution reactions at the halogen sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline would be influenced by its halogen and trifluoromethyl substituents. These groups are known to increase the density and lipophilicity of molecules, which could affect their boiling points, solubility, and stability. The presence of a strong electron-withdrawing trifluoromethyl group could also enhance the acidity of any adjacent hydrogen atoms, which may be relevant in the context of hydrogen bonding interactions in biological systems or in the formation of hydrogen-bonded supramolecular structures .

Applications De Recherche Scientifique

Antimicrobial and Antimalarial Applications

- Quinoline derivatives, such as those similar to 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline, have been synthesized and investigated for their antimicrobial and antimalarial activities. For example, Parthasaradhi et al. (2015) conducted a study on novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, demonstrating promising antimicrobial and antimalarial properties (Parthasaradhi, Y., Suresh, S., Ranjithkumar, B., & Savithajyostna, T., 2015).

Chemical Synthesis and Structural Analysis

- Didenko et al. (2015) explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including derivatives with bromo and chloro substitutions, revealing the versatility in chemical synthesis and potential applications in various chemical processes (Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V., 2015).

- Kant et al. (2010) analyzed the crystal structure of 3-bromomethyl-2-chloro-quinoline, highlighting the importance of structural elucidation in understanding the chemical properties and potential applications of such compounds (Kant, R., Kohli, S., Chhajer, G., Malathi, M., & Mohan, P., 2010).

Novel Syntheses for Therapeutic Applications

- Vellalacheruvu et al. (2017) developed a novel synthesis route for tetrazole analogues with potential antihypertensive activity, utilizing derivatives of (trifluoromethyl)phenyl)quinoline, demonstrating the relevance of quinoline derivatives in the development of new therapeutic agents (Vellalacheruvu, R., Saileela, R., & Ravindranath, L., 2017).

Antitumor Activity

- Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including chloro and bromo derivatives, to investigate their potential as antitumor agents, indicating the significance of quinoline derivatives in cancer research (Lin, A., & Loo, T. L., 1978).

Photophysical and Biomolecular Studies

- Bonacorso et al. (2018) reported on the synthesis of new quinoline derivatives for photophysical and biomolecular binding studies, highlighting their potential in the field of molecular electronics and biochemistry (Bonacorso, H., Rodrigues, M. B., Iglesias, B., Silveira, C., Feitosa, S. C., Rosa, W. C., Martins, M., Frizzo, C., & Zanatta, N., 2018).

Corrosion Inhibition

- Tazouti et al. (2021) explored the use of 8-(n-bromo-R-alkoxy)quinoline derivatives for corrosion inhibition in mild steel, demonstrating the application of quinoline derivatives in materials science (Tazouti, A., Errahmany, N., Rbaa, M., Galai, M., Rouifi, Z., Touir, R., Zarrouk, A., Kaya, S., Touhami, M., Ibrahimi, B., & Erkan, S., 2021).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that quinoline derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups of the quinoline compound.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation or breaking of chemical bonds . The exact mode of action would depend on the specific target and the biochemical environment.

Biochemical Pathways

Quinoline compounds are often involved in a variety of biochemical processes, including enzymatic reactions and signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-2-chloro-3-(trifluoromethyl)quinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Propriétés

IUPAC Name |

8-bromo-2-chloro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-3-1-2-5-4-6(10(13,14)15)9(12)16-8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMJDZWUOBWZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)